rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans
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Overview
Description
rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with an acetyl group, two methyl groups, and a carbonitrile group. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Scientific Research Applications
rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetyl chloride in the presence of a base, followed by the addition of a nitrile group through a substitution reaction . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired racemic mixture with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The acetyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-amino-1-phenylcyclobutane-1-carboxylic acid, trans
- rac-(1R,3R)-3-(benzyloxy)cyclobutan-1-ol, trans
Uniqueness
rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans is unique due to its specific substitution pattern on the cyclopropane ring. The presence of both acetyl and nitrile groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
63896-33-3 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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